4-Formylbenzenesulfonate

Vue d'ensemble

Description

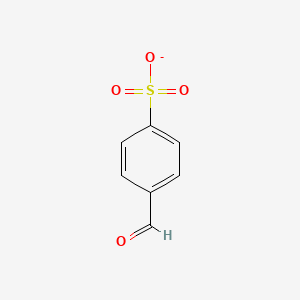

4-formylbenzenesulfonate is an arenesulfonate that is the conjugate base of 4-formylbenzenesulfonic acid, obtained by deprotonation of the sulfonic acid group. It is a conjugate base of a 4-formylbenzenesulfonic acid.

Applications De Recherche Scientifique

Organic Synthesis

4-Formylbenzenesulfonate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Dyes and Pigments : The compound acts as a precursor for synthesizing dyes due to its ability to form complex structures.

- Pharmaceuticals : It is involved in the synthesis of bioactive molecules, contributing to drug discovery and development.

- Agrochemicals : The compound plays a role in creating pesticides and herbicides, enhancing agricultural productivity.

Reactions Involving this compound

The presence of both the formyl group (-CHO) and the sulfonic acid group (-SO₃H) allows for reactions such as:

- Aldol Condensation : Facilitates the formation of β-hydroxy aldehydes or ketones.

- Knoevenagel Condensation : Used to create α,β-unsaturated carbonyl compounds.

- Formylation Reactions : Enables the introduction of formyl groups into other substrates.

Catalytic Applications

This compound can be modified to create specific catalysts for various organic reactions. Research has shown that manipulating its functional groups can lead to catalysts that enhance reaction efficiency and selectivity. For instance:

- Aldol Reactions : Catalysts derived from this compound improve yields and reduce by-products.

- Diels-Alder Cycloadditions : It aids in forming complex cyclic structures with high regioselectivity.

Analytical Chemistry

In analytical chemistry, this compound is employed for:

- Chromatography : Used as a stationary phase or modifier to enhance separation efficiency.

- Spectroscopy : Acts as a standard or reference compound due to its well-defined spectral properties.

Biological Interactions

Studies have indicated that this compound interacts with various biological molecules, suggesting potential therapeutic applications. Its reactivity with biomolecules can be pivotal for:

- Drug Design : Understanding its interactions can lead to the development of new therapeutic agents targeting specific diseases.

- Biological Studies : Its role in biochemical pathways is being explored for insights into metabolic processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Synthesis of Bioactive Compounds :

- Research published in Organic Syntheses highlighted its use as a building block for synthesizing complex organic molecules that exhibit biological activity.

-

Catalysis Research :

- A study in the Journal of Catalysis discussed how derivatives of this compound were used to create efficient catalysts for organic reactions, demonstrating significant improvements in reaction rates.

- Medicinal Chemistry Applications :

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Sulfobenzaldehyde | Contains a sulfonic acid group and aldehyde | Acts as a precursor for synthesizing various compounds |

| Benzenesulfonic Acid | Sulfonic acid attached to benzene without aldehyde | More acidic; lacks the reactive aldehyde group |

| 4-Hydroxybenzenesulfonic Acid | Hydroxyl group instead of aldehyde | Exhibits different reactivity due to hydroxyl presence |

| Benzaldehyde | Aldehyde without sulfonate | Less soluble in water compared to sulfonated variants |

The distinct combination of functional groups in this compound provides it with unique properties not typically found in other related compounds, enhancing its utility across various fields.

Propriétés

IUPAC Name |

4-formylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOGXMGZVFIIE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.